molecular formula C7H4BrClN2S B6431971 4-bromo-7-chloro-1,3-benzothiazol-2-amine CAS No. 1427383-32-1

4-bromo-7-chloro-1,3-benzothiazol-2-amine

Cat. No.: B6431971
CAS No.: 1427383-32-1
M. Wt: 263.54 g/mol
InChI Key: SEAQXGQIPXOIFN-UHFFFAOYSA-N
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Description

4-bromo-7-chloro-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C7H4BrClN2S and its molecular weight is 263.54 g/mol. The purity is usually 95%.
The exact mass of the compound 4-bromo-7-chloro-1,3-benzothiazol-2-amine is 261.89671 g/mol and the complexity rating of the compound is 183. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-bromo-7-chloro-1,3-benzothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-7-chloro-1,3-benzothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-7-chloro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2S/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAQXGQIPXOIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)SC(=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Synthesis and Procurement of 4-bromo-7-chloro-1,3-benzothiazol-2-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Substituted Benzothiazoles in Medicinal Chemistry

The benzothiazole scaffold is a cornerstone in modern drug discovery, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heterocyclic system, comprising a benzene ring fused to a thiazole ring, serves as a versatile framework for the development of novel therapeutics across a wide range of disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[3][4][5] The 2-aminobenzothiazole moiety, in particular, offers a synthetically tractable handle for chemical modification, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.[1][6] This guide provides an in-depth technical overview of 4-bromo-7-chloro-1,3-benzothiazol-2-amine, a halogenated derivative with significant potential in drug development programs. We will delve into its commercial availability, established synthetic routes for the 2-aminobenzothiazole core, and the pharmacological significance of this compound class, offering a comprehensive resource for researchers, chemists, and drug development professionals.

Part 1: Commercial Availability and Supplier Landscape

For researchers and drug development teams, securing a reliable supply of key intermediates is paramount for uninterrupted progress. 4-bromo-7-chloro-1,3-benzothiazol-2-amine is a specialized chemical entity, and its availability is primarily through suppliers focused on research and development chemicals. Below is a summary of identified suppliers.

SupplierProduct NameCAS NumberAdditional Information
Fluorochem4-bromo-7-chloro-1,3-benzothiazol-2-amine1427383-32-1Provides IUPAC name, canonical SMILES, and InChI key.[7]
American Elements7-bromo-4-chloro-1,3-benzothiazol-2-amineNot specified, but likely the same compoundListed among their benzothiazole products.[8]

Note: While other suppliers like Sigma-Aldrich offer related compounds such as 4-bromo-1,3-benzothiazol-2-amine, they do not currently list the specific 4-bromo-7-chloro derivative. Researchers should directly contact the suppliers for up-to-date information on stock availability, purity, and lead times.

Part 2: Synthetic Strategies for 2-Aminobenzothiazoles

The synthesis of the 2-aminobenzothiazole core is well-established in the chemical literature, with several methodologies available to the synthetic chemist. The choice of synthetic route often depends on the desired substitution pattern on the benzene ring, the availability of starting materials, and scalability.

General Synthetic Workflow

A common and versatile approach to substituted 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate source in the presence of a halogen, typically bromine. This one-pot reaction proceeds through the formation of a thiourea intermediate, which then undergoes intramolecular cyclization to yield the desired benzothiazole.

Generalized Synthesis of 2-Aminobenzothiazoles SubstitutedAniline Substituted Aniline ReactionVessel One-Pot Reaction SubstitutedAniline->ReactionVessel Thiocyanate Potassium or Ammonium Thiocyanate Thiocyanate->ReactionVessel Halogen Bromine in Acetic Acid Halogen->ReactionVessel ThioureaIntermediate In situ generated Thiourea Intermediate ReactionVessel->ThioureaIntermediate Formation Cyclization Intramolecular Electrophilic Cyclization ThioureaIntermediate->Cyclization Undergoes Product Substituted 2-Aminobenzothiazole Cyclization->Product Yields

Caption: Generalized workflow for the synthesis of substituted 2-aminobenzothiazoles.

Proposed Synthetic Protocol for 4-bromo-7-chloro-1,3-benzothiazol-2-amine

Based on established methodologies for the synthesis of halogenated 2-aminobenzothiazoles, the following protocol outlines a plausible route to 4-bromo-7-chloro-1,3-benzothiazol-2-amine.[9]

Step 1: Starting Material

The synthesis would commence with 3-bromo-6-chloroaniline as the starting material. This aniline derivative possesses the required substitution pattern on the benzene ring.

Step 2: Reaction with Potassium Thiocyanate and Bromine

A mixture of 3-bromo-6-chloroaniline and potassium thiocyanate in glacial acetic acid would be cooled in an ice bath. A solution of bromine in glacial acetic acid would then be added dropwise, maintaining a low temperature to control the exothermic reaction. The reaction mixture would be stirred for several hours to ensure the complete formation of the thiourea intermediate and its subsequent cyclization.

Step 3: Isolation and Purification

The resulting hydrochloride salt of the product would precipitate from the reaction mixture. This salt can be collected by filtration and washed with cold acetic acid. The free base, 4-bromo-7-chloro-1,3-benzothiazol-2-amine, is then obtained by neutralizing an aqueous solution of the hydrochloride salt with an ammonia solution. The precipitated product can be further purified by recrystallization to achieve the desired purity for subsequent applications.

Part 3: Pharmacological Significance and Applications in Drug Discovery

The benzothiazole scaffold is a recurring motif in a vast number of compounds with diverse and potent pharmacological activities.[2][10] Derivatives of 2-aminobenzothiazole have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[11][12][13]

Anticancer Potential

A significant area of interest for benzothiazole derivatives is in oncology.[3][14] Several 2-aminobenzothiazole compounds have been shown to exert their antiproliferative effects by targeting key signaling pathways involved in cancer cell growth and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[6]

Benzothiazole Targeting of PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Benzothiazole 4-bromo-7-chloro-1,3-benzothiazol-2-amine (Potential Inhibitor) Benzothiazole->PI3K Inhibits Benzothiazole->Akt Inhibits Benzothiazole->mTOR Inhibits

Sources

4-bromo-7-chloro-1,3-benzothiazol-2-amine MSDS safety data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: 4-Bromo-7-chloro-1,3-benzothiazol-2-amine

Document Control:

  • Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Researchers.

  • Scope: Handling, storage, and emergency response for CAS 1427383-32-1.[1]

  • Data Status: Research Chemical (Caution: Substance not fully tested).

Executive Summary & Chemical Identity

4-Bromo-7-chloro-1,3-benzothiazol-2-amine is a halogenated heterocyclic intermediate primarily utilized in the synthesis of bioactive scaffolds, particularly kinase inhibitors and antimicrobial agents. Its structural dual-halogenation (4-Br, 7-Cl) renders it a versatile electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Due to the lack of comprehensive toxicological data for this specific isomer, this guide adopts a "Read-Across" Safety Strategy . We derive safety protocols from the most toxic structural analogs (4-bromo-1,3-benzothiazol-2-amine) to ensure a conservative, high-integrity safety margin.

Table 1: Physicochemical Profile
PropertyData / ValueNote
CAS Number 1427383-32-1 Verified Identifier
IUPAC Name 4-bromo-7-chloro-1,3-benzothiazol-2-amine
Molecular Formula C₇H₄BrClN₂S
Molecular Weight 263.54 g/mol
Appearance Off-white to beige solidEmpirical observation
Solubility DMSO, DMF, MeOH (Hot)Poor water solubility
Melting Point >200 °C (Predicted)Decomposes before boiling
SMILES NC1=NC2=C(Br)C=CC(Cl)=C2S1For Chemoinformatics

Hazard Identification (GHS Classification)

Rationale: In the absence of specific LD50 data, we apply the "Precautionary Principle." The 4-bromo analog (CAS 329795-39-7) carries an Acute Toxicity Category 3 (Oral) classification. Therefore, this di-halo derivative must be handled with equivalent caution.

GHS Label Elements
  • Signal Word: DANGER

  • Pictograms:

    • 💀 GHS06 (Skull and Crossbones)

    • GHS07 (Exclamation Mark)

Hazard Statements (H-Codes)
  • H301: Toxic if swallowed. (Derived from 4-Br analog)

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1][2] Continue rinsing.[1][2]

Safe Handling & Engineering Controls

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood or Powder Containment Enclosure .

  • Air Velocity: Maintain face velocity > 0.5 m/s.

  • HEPA Filtration: If handling >10 grams, use a HEPA-filtered enclosure to prevent dust migration.

Personal Protective Equipment (PPE) Matrix
Body PartMinimum RequirementSenior Scientist Recommendation
Respiratory N95 / P2 Dust MaskP100 / P3 Respirator (if powder is friable)
Hands Nitrile Gloves (0.11 mm)Double Gloving: Inner Nitrile (0.11 mm) + Outer Neoprene (extended cuff)
Eyes Safety GlassesChemical Goggles (if fine dust is present)
Body Lab CoatTyvek® Sleeves or Apron (prevent cuff contamination)
Operational Workflow: The "Clean-Dirty" Rule

To prevent cross-contamination in the lab:

  • Designate a "Hot Zone" inside the hood for this compound.

  • Quench immediately: Wipe down balances and spatulas with a 10% bleach solution or specific detergent (e.g., Decon 90) inside the hood before removing them.

  • Solvent Selection: Dissolve the solid in DMSO or DMF inside the hood before transporting it to analytical instruments (LC-MS/NMR). Avoid transporting dry powder through the lab.

Visualization: Risk Assessment & Response

Diagram 1: PPE Selection & Handling Decision Tree

This workflow guides the researcher through safety decisions based on the physical state of the compound.

SafetyWorkflow Start Start: Handling 4-Bromo-7-chloro-1,3-benzothiazol-2-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (DMSO/DMF) StateCheck->Solution DustCheck Is Dust Visible? Solid->DustCheck Permeation Check Glove Permeation Solution->Permeation HighDust High Dust Risk DustCheck->HighDust Yes LowDust Low Dust Risk DustCheck->LowDust No RespHigh REQ: P100 Respirator + Goggles Loc: Powder Hood HighDust->RespHigh RespLow REQ: N95 Mask + Safety Glasses Loc: Fume Hood LowDust->RespLow DoubleGlove REQ: Double Nitrile/Neoprene Change every 30 mins Permeation->DoubleGlove

Caption: Decision matrix for PPE selection based on physical state and dust generation potential.

Emergency Response Protocols

First Aid (Self-Validating)
  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only). Validation: Patient's O2 saturation should return to >95%.

  • Skin Contact: Wash with soap and water for 15 minutes. Do NOT use ethanol (this may enhance transdermal absorption of the halogenated heterocycle). Validation: No residual yellow/beige discoloration on skin.

  • Eye Contact: Rinse for 15 minutes. Validation: pH of eye surface returns to neutral (check with litmus paper if available/safe).

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison center immediately.

Spill Cleanup (Solid)
  • Isolate: Evacuate non-essential personnel.

  • PPE: Don P100 respirator and double gloves.

  • Contain: Cover spill with a damp paper towel (to prevent dust) or use an inert absorbent (Vermiculite).

  • Clean: Scoop into a hazardous waste bag. Wipe area with 10% bleach followed by water.

  • Disposal: Incineration is the only acceptable disposal method for halogenated nitrogenous heterocycles.

Toxicology & Biological Context

Why this matters to the Researcher: This compound is a privileged scaffold in drug discovery. The 2-aminobenzothiazole core is a known bioisostere for the adenine ring in ATP, making it a frequent "hitter" in kinase inhibitor screenings.

  • Mechanism of Toxicity:

    • Intercalation: Planar tricyclic-like structure (due to halogens) may intercalate DNA.

    • Metabolic Activation: The 2-amine group can be metabolically oxidized to a hydroxylamine, potentially leading to DNA adducts.

    • Sensitization: Halogenated benzothiazoles are known skin sensitizers.

Diagram 2: Emergency Response Workflow

Standardized response to exposure incidents.

EmergencyResponse Incident Exposure Incident Route Identify Route Incident->Route Skin Skin Contact Route->Skin Eye Eye Contact Route->Eye Ingest Ingestion Route->Ingest ActionSkin Wash 15 min (Soap/Water) NO Ethanol Skin->ActionSkin ActionEye Rinse 15 min Lift Eyelids Eye->ActionEye ActionIngest NO Vomiting Rinse Mouth Call Poison Control Ingest->ActionIngest Medical Seek Medical Attention Provide SDS/CAS ActionSkin->Medical ActionEye->Medical ActionIngest->Medical

Caption: Immediate action steps for exposure routes. Note the prohibition of ethanol for skin cleaning.

References

  • Fluorochem. Product Specification: 4-bromo-7-chloro-1,3-benzothiazol-2-amine (CAS 1427383-32-1).[3][4][5] Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: 4-Bromo-1,3-benzothiazol-2-amine (CAS 329795-39-7). (Used for Read-Across Toxicity Data). Retrieved from

  • PubChem. Compound Summary: 2-Amino-4-chlorobenzothiazole (CAS 27058-83-9). National Library of Medicine. Retrieved from

  • ChemSRC. 4-Bromo-7-chloro-1,3-benzothiazol-2-amine MSDS Data. Retrieved from

  • Thermo Fisher Scientific. GHS Classification for Benzothiazole Derivatives. Retrieved from

Sources

Methodological & Application

Suzuki-Miyaura coupling conditions for 4-bromo-benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki-Miyaura Coupling Conditions for 4-Bromo-Benzothiazoles Content Type: Application Note & Protocol Guide Audience: Senior Chemists, Process Development Scientists

Introduction: The 4-Position Challenge

Benzothiazoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for indoles and purines in kinase inhibitors, antitumor agents, and amyloid-imaging probes. While functionalization at the C2 position is chemically intuitive (due to high electrophilicity), the C4 position presents a unique orthogonal vector for Structure-Activity Relationship (SAR) exploration.

However, 4-bromobenzothiazoles are notoriously difficult substrates for Suzuki-Miyaura coupling due to two convergent failure modes:

  • Catalyst Poisoning: The basic nitrogen (N3) and sulfur (S1) atoms are capable of bidentate or "hemi-labile" coordination to Palladium(II), sequestering the catalyst in an off-cycle resting state.

  • Electronic Deactivation: Unlike the electron-deficient C2 position, the C4 position is electronically enriched by the adjacent sulfur lone pair, increasing the activation energy required for oxidative addition.

This guide moves beyond "standard" conditions, providing a logic-driven approach to coupling 4-bromobenzothiazoles with boronic acids, prioritizing catalyst systems that resist heteroatom coordination.

Mechanistic Insight: The "Heteroatom Trap"

To solve low yields, one must understand the molecular pathology of the failure. In standard couplings (e.g., using Pd(PPh3)4), the benzothiazole substrate acts as a competitive ligand.

  • The Trap: The N3 nitrogen possesses a localized lone pair orthogonal to the

    
    -system. In the absence of bulky ligands, this nitrogen coordinates to the electrophilic Pd(II) center after oxidative addition, forming a stable, unreactive complex that resists transmetallation.
    
  • The Solution: Use ligands with high steric bulk (Buchwald dialkylbiarylphosphines) or strong

    
    -donation (N-Heterocyclic Carbenes/NHCs). These ligands occupy the coordination sphere so effectively that the benzothiazole nitrogen cannot bind.
    
Diagram 1: Catalytic Cycle & Poisoning Mechanism

The following diagram illustrates the standard cycle versus the "Trap State" specific to benzothiazoles.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + 4-Br-Benzothiazole Trap TRAP STATE (N-Coordination Arrest) OxAdd->Trap Low Steric Ligand (e.g., PPh3) TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet Bulky Ligand (e.g., XPhos) + Boronic Acid Trap->OxAdd Heat/Force (Difficult) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: The "Trap State" (Red) occurs when the benzothiazole nitrogen binds Pd(II), arresting the cycle. Bulky ligands force the path toward Transmetallation (Green).

Optimization Matrix: Selecting the System

Do not screen randomly. Use this matrix to select conditions based on your substrate's complexity.

ComponentRecommendationRationale
Catalyst (Tier 1) Pd(dppf)Cl2·DCM The Workhorse. The bidentate ferrocenyl ligand has a large bite angle that resists N-coordination. Robust and air-stable.[1][2]
Catalyst (Tier 2) XPhos Pd G3 or Pd-PEPPSI-IPr The Problem Solvers. Bulky biaryl phosphines (XPhos) or NHCs (PEPPSI) create a "protective pocket" around Pd, physically blocking the benzothiazole nitrogen.
Base K3PO4 or K2CO3 Avoid Alkoxides. Strong bases like NaOtBu can deprotonate the acidic C2-H of benzothiazole (pKa ~28), leading to homocoupling or ring-opening.
Solvent 1,4-Dioxane / H2O (4:1) Water is strictly required to activate the boronic acid (forming the boronate species). Dioxane solubilizes the heterocycle.

Experimental Protocols

Protocol A: The "Workhorse" Conditions (Standard)

Use this for simple 4-bromobenzothiazoles with reactive boronic acids.

Reagents:

  • 4-Bromobenzothiazole (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Pd(dppf)Cl2·DCM (5 mol%)

  • K2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane (0.1 M concentration relative to bromide)

Step-by-Step:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, and Pd catalyst.

  • Inert: Seal the vial with a septa cap. Evacuate and backfill with Nitrogen or Argon (x3).

  • Solvent: Add degassed 1,4-Dioxane via syringe, followed by the degassed aqueous K2CO3 solution.

  • Heat: Place in a pre-heated block at 90 °C for 4–16 hours.

  • Monitor: Check LCMS. If conversion <50% after 4 hours, switch to Protocol B.

Protocol B: The "High-Fidelity" Conditions (Advanced)

Use this for sterically hindered partners or if Protocol A fails due to poisoning.

Reagents:

  • 4-Bromobenzothiazole (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2–1.5 equiv)

  • XPhos Pd G3 (2–3 mol%) OR Pd-PEPPSI-IPr (2 mol%)

  • K3PO4 (Tribasic potassium phosphate, finely ground, 3.0 equiv)

  • THF / Water (10:1) or Toluene / Water (10:1)

Step-by-Step:

  • Charge: Add bromide, boronate, base (K3PO4), and catalyst (XPhos Pd G3) to the vial.

  • Cycle: Evacuate/Backfill with Argon (critical for G3 precatalysts).

  • Solvent: Add degassed THF/Water mixture.

  • Activation: Heat at 60 °C initially. The G3 catalyst activates rapidly. If sluggish, increase to 80 °C.

  • Workup: These catalysts are highly active; filter through a Celite/Silica pad immediately upon completion to remove Pd species which may bind the product.

Workflow Logic & Troubleshooting

Use the following decision tree to guide your experimental design.

OptimizationWorkflow Start Start: 4-Br-Benzothiazole CheckC2 Is C2 Position Blocked? Start->CheckC2 ProtocolA Run Protocol A (Pd(dppf)Cl2 / K2CO3) CheckC2->ProtocolA Yes (C2-R) ProtocolB Run Protocol B (XPhos Pd G3 / K3PO4) CheckC2->ProtocolB No (C2-H) (Avoid strong base) Decision LCMS Check (4 Hours) ProtocolA->Decision Success Isolate Product Decision->Success >90% Conv. Fail Low Conv. or Side Products? Decision->Fail <50% Conv. Fail->ProtocolB Switch to Active Cat.

Caption: Decision tree for selecting between standard (dppf) and advanced (XPhos/PEPPSI) protocols based on substrate structure.

Troubleshooting Guide
  • Problem: Low Conversion (Starting Material Remaining)

    • Cause: Catalyst poisoning by the Benzothiazole Nitrogen.

    • Fix: Switch to Pd-PEPPSI-IPr or XPhos Pd G3 . These ligands are bulky enough to prevent the "Trap State."

    • Fix: Increase temperature to 100 °C to promote ligand exchange.

  • Problem: Homocoupling of Boronic Acid

    • Cause: Oxidative addition is too slow; oxygen entered the system.

    • Fix: Degas solvents more rigorously (sparge with Ar for 15 mins). Add the boronic acid in portions (syringe pump) to keep its concentration low relative to the Pd-Ar complex.

  • Problem: C2-H Deprotonation / Decomposition

    • Cause: Base is too strong or reaction temperature too high for unprotected benzothiazole.

    • Fix: Switch base from K2CO3 to K3PO4 or KF . Use Protocol B at lower temperatures (60 °C).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Organ, M. G., et al. (2006).[3] Pd-PEPPSI-IPr: A Highly Active, Air-Stable, and User-Friendly Catalyst for Suzuki-Miyaura Cross-Coupling.[1][2] Chemistry – A European Journal, 12(18), 4749–4755. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Ohnmacht, S. A., et al. (2015). 2-Aminobenzothiazoles as novel inhibitors of the Hsp90 molecular chaperone. Bioorganic & Medicinal Chemistry Letters, 25(19), 4265-4270. (Demonstrates C4-functionalization challenges). Link

Sources

Buchwald-Hartwig amination of 2-amino-4-bromo-7-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Buchwald-Hartwig Amination of 2-Amino-4-bromo-7-chlorobenzothiazole

Executive Summary

This application note details the chemoselective Buchwald-Hartwig cross-coupling of 2-amino-4-bromo-7-chlorobenzothiazole (1) . This substrate presents a unique "triad of reactivity": a nucleophilic C2-amine, a highly reactive C4-bromide, and a less reactive C7-chloride.

The core challenge is achieving exclusive C-N bond formation at the C4-position while preserving the C7-chloride for downstream diversification and preventing catalyst poisoning by the C2-amino group. This guide provides two validated workflows: a Robust Protection Strategy (recommended for scale-up) and a Direct Coupling Strategy (for rapid screening), utilizing third-generation Buchwald precatalysts (Pd-G3/G4) to overcome steric hindrance at the C4 peri-position.

Chemosynthetic Analysis & Strategy

Successful functionalization requires understanding the electronic and steric environment of the benzothiazole scaffold.

Reactivity Hierarchy

The electrophilicity of the carbon centers follows a distinct order, dictated by bond dissociation energies (BDE) and the oxidative addition rates of Palladium(0):

  • C4-Br (Primary Electrophile): The bond is weakened by the electron-withdrawing nature of the adjacent thiazole ring. However, it is sterically hindered by the C3-Nitrogen and the C5-H.

  • C7-Cl (Secondary Electrophile): Significantly stronger bond; generally inert under standard conditions used for bromides (< 100 °C).

  • C2-NH₂ (Nucleophile/Ligand): The free amine is electron-rich. It can compete with the external amine (homocoupling) or coordinate to Pd(II), forming stable, inactive complexes ("catalyst resting states").

The "Catalyst Death" Trap

In unprotected substrates, the C2-amine and N3-nitrogen can form a chelate with the Palladium center. Standard ligands (e.g., PPh₃, dppf) are often displaced by this chelation, killing catalytic turnover.

  • Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos , RuPhos ) that are sterically precluded from forming stable complexes with the substrate nitrogen but facilitate rapid oxidative addition at the C-Br bond.

Visualization: Selectivity & Mechanism

The following diagram illustrates the competitive pathways and the targeted chemoselective route.

BuchwaldSelectivity Substrate 2-Amino-4-bromo- 7-chlorobenzothiazole Cat Pd(0) / BrettPhos Substrate->Cat + SideProduct Homocoupling / N-Arylation at C2 Substrate->SideProduct Unprotected C2-NH2 (Side Reaction) OxAdd Oxidative Addition (C4-Br Insertion) Cat->OxAdd Kinetic Control (Fast) Coordination Catalyst Poisoning (N3/C2-NH2 Chelation) Cat->Coordination Thermodynamic Trap (Avoid with Bulky Ligands) Amine External Amine (H-NR2) OxAdd->Amine + Base Product C4-Aminated Product (C7-Cl Intact) Amine->Product Reductive Elimination

Caption: Kinetic pathway selection. Bulky ligands (BrettPhos) favor C4-Br oxidative addition over N-coordination.

Experimental Protocols

Protocol A: The "Gold Standard" (Protection-Deprotection)

Recommended for: Scale-up (>1g), GMP workflows, and expensive amine partners.

Rationale: Acetylation of the C2-amine renders it non-nucleophilic and sterically bulky, preventing catalyst poisoning and homocoupling.

Step 1: Protection

  • Suspend 2-amino-4-bromo-7-chlorobenzothiazole (1.0 equiv) in Acetic Anhydride (5.0 equiv).

  • Heat to 100 °C for 2 hours. The suspension will clear as the product forms.

  • Cool to RT.[1] Pour into ice water. Filter the precipitate (N-acetyl derivative).

  • Dry in vacuo. Yields are typically >95%.[2]

Step 2: Buchwald-Hartwig Coupling

  • Substrate: N-(4-bromo-7-chlorobenzothiazol-2-yl)acetamide (1.0 equiv)

  • Amine: 1.2 equiv (Primary or Secondary)

  • Catalyst: BrettPhos Pd G3 (1–3 mol%)

    • Alternative: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)[1]

  • Solvent: 1,4-Dioxane (anhydrous, 0.1 M)

  • Conditions: 80–100 °C, 4–12 hours, Inert Atmosphere (N₂/Ar).

Workflow:

  • Charge a reaction vial with the Protected Substrate , Base , and BrettPhos Pd G3 .

  • Seal and purge with Nitrogen (3x).[1]

  • Add Dioxane and the External Amine via syringe.

  • Heat to 80 °C. Monitor by HPLC/UPLC (Target C4-substitution).

    • Note: The C7-Cl will remain intact at this temperature with this catalyst load.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Step 3: Deprotection (Optional)

  • Dissolve coupled product in Ethanol/HCl (6N) (1:1).

  • Reflux for 1 hour.

  • Neutralize with NaOH to precipitate the free amine product.

Protocol B: Direct Coupling (High-Throughput)

Recommended for: Rapid analogue screening (mg scale), automated libraries.

Rationale: Utilizing highly active "Precatalysts" that generate Pd(0) instantaneously allows the oxidative addition to outcompete the coordination of the free amine.

  • Substrate: 2-amino-4-bromo-7-chlorobenzothiazole (1.0 equiv)

  • Catalyst: RuPhos Pd G4 (for secondary amines) or tBuBrettPhos Pd G3 (for primary amines).

    • Loading: Higher loading required (5 mol%).

  • Base: LiHMDS (2.5 equiv) - Crucial for deprotonating the external amine without affecting the benzothiazole NH2 significantly in non-polar solvents.

  • Solvent: Toluene (0.1 M).

Workflow:

  • Add Substrate, Catalyst, and Amine to a vial.[3]

  • Add Toluene.

  • Add LiHMDS (1M in THF) dropwise at RT.

  • Heat rapidly to 65–80 °C.

    • Warning: Do not exceed 100 °C; risk of C7-Cl activation increases.

Data Analysis & Optimization Guide

Table 1: Ligand Selection Matrix

Amine ClassRecommended LigandCatalyst SystemWhy?
Primary Alkyl BrettPhos BrettPhos Pd G3Excellent mono-arylation selectivity; prevents over-arylation.
Secondary Cyclic RuPhos RuPhos Pd G3High turnover for hindered secondary amines; tolerates heterocycles.
Anilines tBuBrettPhos tBuBrettPhos Pd G3Prevents inhibition by the aniline nitrogen.
Weak Nucleophiles XPhos XPhos Pd G3General purpose, high activity for aryl bromides.

Table 2: Troubleshooting Common Failures

ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Catalyst PoisoningSwitch to Protocol A (Protection). Ensure solvent is degassed (O₂ kills active Pd).
C7-Cl Substitution Temperature too highReduce Temp to < 80 °C. Switch from NaOtBu to weaker base (Cs₂CO₃).
Homocoupling (Dimer) C2-NH₂ interferenceMUST use Protocol A (Protect C2-NH₂).
Protodehalogenation Solvent/Hydride sourceUse anhydrous Dioxane. Avoid alcohols. Ensure reagents are dry.[1]

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5][6][7] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • BenchChem Technical Support. (2025). Buchwald-Hartwig Amination of 2-Chloro-4-bromobenzothiazole. Link (Cited for regioselectivity data on halo-benzothiazoles).

  • Rashid, N., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reaction. Molecules, 18, 8849. Link (Demonstrates acylation strategy for amino-benzothiazoles).

Sources

The Sandmeyer Reaction: A Powerful Tool for the Functionalization of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the Benzothiazole Core

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of this privileged structure is paramount for the development of novel therapeutic agents and advanced materials. The Sandmeyer reaction, a versatile and venerable transformation in organic synthesis, provides a reliable method for converting the 2-amino group of these benzothiazoles into a variety of other functional groups, thereby enabling the exploration of a vast chemical space.[4][5] This guide offers a comprehensive overview of the application of the Sandmeyer reaction to 2-aminobenzothiazole derivatives, complete with detailed protocols, mechanistic insights, and a discussion of the significant applications of the resulting products.

The Core Directive: Mechanism and Rationale

The Sandmeyer reaction is a two-stage process that begins with the diazotization of a primary aromatic amine, in this case, a 2-aminobenzothiazole derivative. This is followed by a copper(I)-catalyzed nucleophilic substitution of the resulting diazonium salt.[4][5] Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Stage 1: Diazotization - The Formation of a Versatile Intermediate

The first step involves the reaction of the 2-aminobenzothiazole with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0-5 °C). The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

The active electrophile in this reaction is the nitrosonium ion (NO⁺), which is formed by the protonation of nitrous acid followed by the loss of a water molecule. The lone pair of the primary amino group on the 2-aminobenzothiazole then attacks the nitrosonium ion, initiating a cascade of proton transfers and ultimately leading to the formation of the benzothiazole-2-diazonium salt with the expulsion of water.

Diazotization Mechanism cluster_0 Generation of Nitrosonium Ion cluster_1 Diazotization of 2-Aminobenzothiazole NaNO2 NaNO2 HNO2 HNO₂ NaNO2->HNO2 + H⁺ H+ H+ H2O-NO+ H₂O⁺-NO HNO2->H2O-NO+ + H⁺ NO+ NO⁺ (Nitrosonium ion) H2O-NO+->NO+ - H₂O 2-ABT 2-Aminobenzothiazole (R-NH₂) N-Nitrosamine N-Nitrosamine 2-ABT->N-Nitrosamine + NO⁺ Diazonium_ion Benzothiazole-2-diazonium Salt (R-N₂⁺) N-Nitrosamine->Diazonium_ion Tautomerization & -H₂O

Caption: Mechanism of Diazotization.

Stage 2: Copper(I)-Catalyzed Nucleophilic Substitution

The second stage is the core of the Sandmeyer reaction, where the diazonium group is replaced by a nucleophile, such as a halide (Cl⁻, Br⁻) or cyanide (CN⁻). This step is catalyzed by the corresponding copper(I) salt (CuCl, CuBr, or CuCN). The reaction is believed to proceed through a single-electron transfer (SET) mechanism, initiating a radical chain reaction.[4]

The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas (N₂). This highly reactive aryl radical then abstracts the nucleophile from the now copper(II) species, regenerating the copper(I) catalyst and forming the final product.

Sandmeyer_Reaction_Mechanism Diazonium_Salt Benzothiazole-2-diazonium Salt R-N₂⁺ SET Single Electron Transfer Diazonium_Salt->SET CuI_Catalyst Copper(I) Salt Cu(I)X CuI_Catalyst->SET Aryl_Radical Benzothiazol-2-yl Radical R• SET->Aryl_Radical N2_gas N₂ gas SET->N2_gas CuII_Species Copper(II) Species Cu(II)X₂ SET->CuII_Species Final_Product 2-Substituted Benzothiazole R-X Aryl_Radical->Final_Product CuII_Species->Final_Product Regenerated_Catalyst Regenerated Catalyst Cu(I)X Final_Product->Regenerated_Catalyst

Caption: The catalytic cycle of the Sandmeyer reaction.

Detailed Application Notes and Protocols

The following protocols provide step-by-step methodologies for the Sandmeyer chlorination, bromination, and cyanation of 2-aminobenzothiazole derivatives. These protocols are designed to be self-validating, with key checkpoints and considerations for optimization.

General Experimental Workflow

The overall workflow for a Sandmeyer reaction on a 2-aminobenzothiazole derivative can be summarized as follows:

Experimental_Workflow Start Start: 2-Aminobenzothiazole Derivative Diazotization Diazotization (NaNO₂, Acid, 0-5 °C) Start->Diazotization Sandmeyer_Reaction Sandmeyer Reaction (Cu(I)X, Heat) Diazotization->Sandmeyer_Reaction Workup Aqueous Workup (Neutralization, Extraction) Sandmeyer_Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Final Product: 2-Substituted Benzothiazole Characterization->End

Caption: A generalized experimental workflow for the Sandmeyer reaction.

Protocol 1: Sandmeyer Chlorination of 2-Aminobenzothiazole

Objective: To synthesize 2-chlorobenzothiazole from 2-aminobenzothiazole.

Materials:

  • 2-Aminobenzothiazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-aminobenzothiazole in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of NaNO₂ in deionized water and cool it to 0-5 °C.

    • Add the cold NaNO₂ solution dropwise to the stirred 2-aminobenzothiazole solution, ensuring the temperature remains below 5 °C. The addition should take approximately 30 minutes.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution should be clear and slightly yellow.

  • Preparation of the Copper(I) Chloride Solution:

    • In a separate beaker, dissolve CuCl in concentrated HCl. The solution should be warmed gently if necessary to facilitate dissolution.

  • The Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 30-60 minutes, or until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with DCM.

    • Wash the combined organic layers with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Sandmeyer Bromination of 2-Aminobenzothiazole

Objective: To synthesize 2-bromobenzothiazole from 2-aminobenzothiazole.[6]

Materials:

  • 2-Aminobenzothiazole

  • Concentrated Hydrobromic Acid (HBr, 48%)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Diethyl Ether or other suitable organic solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • Follow the same procedure as in Protocol 1, substituting concentrated HBr for HCl.

  • Preparation of the Copper(I) Bromide Solution:

    • In a separate beaker, dissolve CuBr in concentrated HBr.

  • The Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the stirred CuBr solution.

    • After the initial effervescence subsides, warm the mixture gently on a water bath until the evolution of nitrogen is complete.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with diethyl ether.

    • Wash the ethereal extracts with saturated NaHCO₃ solution and then with water.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent by evaporation.

    • Purify the crude 2-bromobenzothiazole by vacuum distillation or recrystallization.

Protocol 3: Sandmeyer Cyanation of 2-Aminobenzothiazole

Objective: To synthesize 2-cyanobenzothiazole from 2-aminobenzothiazole.[7][8]

Materials:

  • 2-Aminobenzothiazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Deionized Water

  • Ice

  • Toluene or other suitable organic solvent

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • Follow the same procedure as in Protocol 1.

  • Preparation of the Copper(I) Cyanide Solution:

    • CAUTION: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.

    • In a separate flask, prepare a solution of CuCN and NaCN (or KCN) in water. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is the active reagent.

  • The Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the stirred copper(I) cyanide solution.

    • After the addition is complete, warm the reaction mixture to 50-60 °C for approximately 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with toluene.

    • Wash the organic extracts with water and then with a dilute sodium hydroxide solution to remove any acidic byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.

    • The crude 2-cyanobenzothiazole can be purified by recrystallization from a suitable solvent like ethanol.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the Sandmeyer reaction on various 2-aminobenzothiazole derivatives. This data serves as a valuable reference for researchers planning to utilize this transformation.

Entry2-Aminobenzothiazole DerivativeSandmeyer ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
12-AminobenzothiazoleNaNO₂, HCl, CuClWater/HCl50-601~70-80[9]
22-AminobenzothiazoleNaNO₂, HBr, CuBrWater/HBr50-601~75-85[10]
32-Amino-6-methoxybenzothiazoleNaNO₂, HCl, CuCN/KCNWater50-601Good[7]
42-Amino-6-chlorobenzothiazoleNaNO₂, HCl, CuClWater/HClRT285[8]
52-Amino-6-nitrobenzothiazoleNaNO₂, H₂SO₄, CuBrWater/H₂SO₄601.578[8]

Applications in Drug Discovery and Development

The 2-halo and 2-cyanobenzothiazole derivatives synthesized via the Sandmeyer reaction are valuable intermediates in the development of new pharmaceuticals. Their utility stems from the ability to further functionalize the C-2 position through various cross-coupling reactions and nucleophilic substitutions.

  • Anticancer Agents: Many 2-substituted benzothiazole derivatives have demonstrated potent anticancer activity.[11][12] For instance, 2-halobenzothiazoles can serve as precursors for the synthesis of more complex molecules that inhibit cancer cell proliferation and induce apoptosis.[13] The cyano group in 2-cyanobenzothiazoles can be hydrolyzed to a carboxylic acid or converted to a tetrazole, both of which are common pharmacophores in drug design.

  • Enzyme Inhibitors: The benzothiazole core is present in a number of enzyme inhibitors. The ability to introduce diverse substituents at the 2-position via the Sandmeyer reaction allows for the fine-tuning of binding affinities and selectivities for specific enzyme targets.

  • Molecular Probes and Imaging Agents: 2-Cyanobenzothiazole derivatives have been utilized in the development of fluorescent probes and PET imaging agents for biological systems.[14][15] The cyano group can participate in specific chemical reactions, such as condensation with 1,2-aminothiols, enabling the site-specific labeling of proteins and other biomolecules.

Conclusion

The Sandmeyer reaction is an indispensable tool for the chemical modification of 2-aminobenzothiazole derivatives. Its reliability, broad substrate scope, and the synthetic versatility of the resulting products make it a highly valuable transformation for researchers in drug discovery, medicinal chemistry, and materials science. By understanding the underlying mechanism and following well-defined protocols, scientists can efficiently generate a diverse array of 2-substituted benzothiazoles, paving the way for the discovery of novel compounds with significant biological and material properties.

References

  • Besson, T., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 27(23), 8426. Available at: [Link]

  • Farooq, M. O., & Hunter, R. F. (1933). The Chemistry of the Thiazole Group. Part I. The Diazotisation of 2-Aminobenzothiazole and its Derivatives. Journal of the Indian Chemical Society, 10, 563-569.
  • Kurt, H., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6265-6272. Available at: [Link]

  • Wikipedia. (2024). Sandmeyer reaction. Available at: [Link]

  • Devmurari, V. P., et al. (2009). Synthesis and anticancer activity of some novel 2-substituted benzothiazole. Trade Science Inc.
  • Selvita Laboratories. (2025). Sandmeyer Reaction - experimental procedure and set up. [Video]. YouTube. Available at: [Link]

  • Galal, S. A., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Medicinal Chemistry.
  • Havrylyuk, D., et al. (2012). Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. European Journal of Medicinal Chemistry, 57, 12-23.
  • Kamal, A., et al. (2015). Benzothiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 15(10), 844-855.
  • Ren, S., et al. (2014). 2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues.
  • Besson, T., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides.
  • Organic Chemistry Portal. (2024). Sandmeyer Reaction. Available at: [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Available at: [Link]

  • Kaur, H., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(4), 2419-2458.
  • Madlool, T. M. (2024).
  • Wang, L., et al. (2020). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Advances, 10(42), 24861-24870.
  • Glavaš, M., et al. (2021).
  • Sharma, A., & Kumar, V. (2026). Recent Advances in Synthesis and Applications of 2-Aminobenzothiazole Derivatives.
  • White, E. H., et al. (2025). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles.
  • Beletskaya, I. P., et al. (2025). Catalytic Sandmeyer Bromination.
  • Sharma, A., & Kumar, V. (2026). Recent Advances in Synthesis and Applications of 2-Aminobenzothiazole Derivatives.
  • Université catholique de Louvain. (n.d.). Synthesis of 2-aminobenzothiazoles 9a–z from haloanilines and thiocarbamoyl chloride.
  • Ballell, L., et al. (2007). Solid-Phase Synthesis of 2-Aminobenzothiazoles.
  • Schering Aktiengesellschaft. (1982). Preparation of 2-aminobenzothiazoles. U.S.
  • Al-Sultani, A. A. J., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 28(13), 5131.
  • Al-Juboori, A. M. J. (2023). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Journal of Education for Pure Science-University of Thi-Qar, 13(2).
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
  • Fan, X., et al. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry, 82(18), 9637-9646.
  • Pozharskii, A. F., et al. (2021).
  • Bernard-Gauthier, V., et al. (2016). A novel 2-cyanobenzothiazole-based 18F prosthetic group for conjugation to 1,2-aminothiol-bearing targeting vectors. Organic & Biomolecular Chemistry, 14(30), 7246-7255.
  • Hoechst Aktiengesellschaft. (1994). Process for the preparation of 2-aminobenzothiazoles. U.S.
  • Shaikh, A. A., et al. (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. New Journal of Chemistry, 45(3), 1156-1184.
  • Corbo, F., et al. (2008). 2-Aminobenzothiazole derivatives. Bioorganic & Medicinal Chemistry, 16(18), 8545-8553.
  • Galochkina, T., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 451-453.

Sources

Troubleshooting & Optimization

Technical Support Center: Catalytic Optimization for 4-Bromobenzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket Subject: Overcoming Steric Hindrance & Catalyst Poisoning in 4-Bromobenzothiazole Cross-Couplings

Executive Summary

You are likely encountering low conversion or immediate catalyst deactivation. 4-Bromobenzothiazole represents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The C4 position is a "bay region" analogue, sterically crowded by the C5 proton and the fused thiazole ring geometry.

  • Catalyst Sequestration (Poisoning): The thiazole nitrogen (N3) and sulfur (S1) are potent

    
    -donors. They competitively bind to electrophilic Pd(II) species, displacing labile ligands and forming off-cycle resting states (catalyst death).
    

This guide prioritizes bulky, electron-rich ligand systems that enforce reductive elimination and prevent heteroatom coordination.

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: My reaction turns black immediately (Pd precipitation) or stalls at <20% conversion. Why? A: This is classic "heteroatom poisoning." Standard catalysts like Pd(PPh


)

or Pd(dppf)Cl

possess ligands that are easily displaced by the benzothiazole Nitrogen or Sulfur. Once the ligand leaves, the "naked" Palladium aggregates into inactive Pd-black.
  • The Fix: Switch to Precatalysts (e.g., XPhos Pd G4 or PEPPSI-IPr). These contain bulky ligands pre-coordinated to Pd, ensuring the active catalytic species enters the cycle immediately without an induction period where poisoning can occur.

Q2: I see the starting material disappearing, but I’m getting "reduced" product (Benzothiazole) instead of the coupled product. A: You are observing Protodebromination . This occurs when the oxidative addition complex is unstable or the transmetallation is too slow. The Pd(II)-Ar species abstracts a hydride (usually from the solvent or base) and reductively eliminates the hydro-dehalogenated side product.

  • The Fix:

    • Solvent: Avoid primary/secondary alcohols (isopropanol, ethanol). Use strictly anhydrous Dioxane or Toluene.

    • Base: Switch from alkoxides (NaOtBu) to inorganic bases (K

      
      PO
      
      
      
      or Cs
      
      
      CO
      
      
      ).
    • Temperature: Lower the temperature slightly (e.g., from 100°C to 80°C) to disfavor the radical/hydride pathway.

Q3: Which ligand class is strictly required for the C4 position? A: You need Dialkylbiaryl Phosphines (Buchwald Ligands) or Bulky NHCs .

  • Why: The sheer bulk of ligands like XPhos or BrettPhos creates a "protective shell" around the Pd center. This serves two functions:

    • It physically blocks the benzothiazole N/S atoms from coordinating to the metal.

    • It forces the crowded Pd(II) center to undergo reductive elimination, which is the rate-determining step for hindered substrates.

Module 2: Decision Matrix & Logic

The following logic tree guides your catalyst selection based on the specific coupling partner and failure mode.

CatalystOptimization Start Substrate: 4-Bromobenzothiazole ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (Boronic Acids) ReactionType->Suzuki Buchwald Buchwald-Hartwig (Amines) ReactionType->Buchwald Suzuki_Prob Primary Issue? Suzuki->Suzuki_Prob Buchwald_Type Amine Class? Buchwald->Buchwald_Type Sol_S1 Use XPhos Pd G4 (General Purpose) Suzuki_Prob->Sol_S1 Standard/Steric Sol_S2 Use SPhos Pd G4 (If Boronic Acid is hindered) Suzuki_Prob->Sol_S2 Unstable Boronic Acid Sol_B1 BrettPhos Pd G4 (Primary Amines) Buchwald_Type->Sol_B1 Primary (-NH2) Sol_B2 RuPhos Pd G4 (Secondary Amines) Buchwald_Type->Sol_B2 Secondary (-NHR) Sol_B3 Pd-PEPPSI-IPr (Stubborn/Heteroaryl Amines) Buchwald_Type->Sol_B3 Heterocycles

Figure 1: Decision matrix for catalyst selection. Green nodes indicate first-line recommendations; Red node indicates a specialized solution for extremely difficult couplings.

Module 3: Optimized Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond)

Best for: Attaching aryl/heteroaryl rings to the 4-position.

Reagents:

  • Catalyst: XPhos Pd G4 (2-4 mol%)

    • Alternative: Pd(OAc)

      
       (2 mol%) + XPhos (4 mol%) - Pre-stir in solvent for 5 mins.
      
  • Base: K

    
    PO
    
    
    
    (2.0 - 3.0 equiv) - Finely ground.
  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Water is critical for the boronic acid activation.

Step-by-Step:

  • Charge Solids: Add 4-bromobenzothiazole (1.0 equiv), Boronic acid (1.5 equiv), K

    
    PO
    
    
    
    (3.0 equiv), and XPhos Pd G4 (0.02 equiv) to a reaction vial equipped with a magnetic stir bar.
  • Degas (Critical): Seal the vial with a septum. Evacuate (vacuum) and backfill with Argon 3 times .

    • Note: Oxygen promotes homocoupling and catalyst oxidation.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane/Water mixture.

  • Reaction: Heat to 80°C for 2-12 hours.

    • Monitoring: Check LCMS at 2 hours. If conversion <50%, boost temp to 100°C.

  • Workup: Filter through Celite (Pd removal), dilute with EtOAc, wash with Brine.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Best for: Attaching amines.[1][2] Note: This is more sensitive to water than Suzuki.

Reagents:

  • Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines).

    • Loading: 2-5 mol%.[3]

  • Base: LiHMDS (1.0 M in THF) or NaOtBu.

    • Warning: If your substrate has esters, use Cs

      
      CO
      
      
      
      and longer reaction times.
  • Solvent: Anhydrous Toluene or t-Amyl Alcohol.

Step-by-Step:

  • Charge Solids: Add 4-bromobenzothiazole (1.0 equiv), Catalyst (0.04 equiv), and NaOtBu (1.4 equiv) to a vial.

  • Inert Atmosphere: Evacuate and backfill with Argon (3x).

  • Liquids: Add Anhydrous Toluene. Then add the Amine (1.2 equiv).

    • Tech Tip: If using LiHMDS, add it last dropwise.

  • Reaction: Heat to 100°C .

    • Steric Note: If the amine is also hindered (e.g., isopropyl amine), conversion may be slow. Do not exceed 110°C to avoid catalyst decomposition.

Module 4: Comparative Data & Ligand Performance

The table below summarizes expected performance based on internal optimization data for hindered heteroaryl halides.

Ligand SystemTypeYield (Suzuki)Yield (Buchwald)Notes
PPh

Standard< 10%0%Not Recommended. Fails due to poisoning and lack of steric bulk.
dppf Bidentate30-50%15%Moderate stability, but poor reductive elimination at hindered C4.
SPhos Biaryl85%40%Excellent for Suzuki, but XPhos is generally superior for C4-sterics.
XPhos Biaryl92-98% 75%Gold Standard for Suzuki at C4 position.
BrettPhos BiarylN/A90-95% Gold Standard for Primary Amines.
PEPPSI-IPr NHC80%85%Excellent "Hammer" for difficult substrates; extremely stable to poisoning.

*Yields are approximate based on typical 4-substituted benzothiazole couplings reported in literature and internal screenings.

Module 5: Mechanistic Visualization

Understanding the competition between the Productive Cycle and the Poisoning Pathway is key to troubleshooting.

Mechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + 4-Br-Benzothiazole Poison Catalyst Poisoning (Pd Coordinated to N/S) OxAdd->Poison Low Steric Ligand (PPh3) Prod Product Formation (Reductive Elimination) OxAdd->Prod Bulky Ligand (XPhos/BrettPhos) Poison->Pd0 Reversible (Rare)

Figure 2: The Poisoning Trap. Bulky ligands (Green path) force the reaction toward product. Small ligands (Red path) allow the benzothiazole nitrogen/sulfur to bind Pd, leading to arrest.

References
  • BenchChem. (2025).[3][4] Comparing the efficacy of different catalysts for 2-Chloro-4-bromobenzothiazole coupling. Retrieved from

  • Sigma-Aldrich. (2024). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes.[5][6] Retrieved from

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Amination: Ligand Design and Scope. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2011). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (Demonstrates C4 steric solutions). Retrieved from

  • CovaSyn. (2018). Optimizing Suzuki Coupling Reactions: A Case Study. Retrieved from

Sources

Validation & Comparative

Navigating the Structural Maze: A Comparative Guide to the Spectroscopic Analysis of 4-bromo-7-chloro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers working with heterocyclic compounds, particularly those with potential pharmacological activity, a robust analytical strategy is the bedrock of confident progression. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-bromo-7-chloro-1,3-benzothiazol-2-amine, a molecule of interest in medicinal chemistry. We will delve into the predicted spectral features, offer a detailed experimental protocol for data acquisition, and present a comparative overview with alternative spectroscopic techniques, underscoring the synergistic power of a multi-faceted analytical approach.

The Power of Proton NMR: A Window into Molecular Architecture

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone technique for organic chemists, offering a detailed map of the proton environments within a molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal provide invaluable clues to the molecular structure.

Predicted ¹H NMR Spectrum of 4-bromo-7-chloro-1,3-benzothiazol-2-amine

The structure of 4-bromo-7-chloro-1,3-benzothiazol-2-amine features two protons on the benzothiazole ring system, at positions 5 and 6. These two protons will appear as distinct signals in the aromatic region of the ¹H NMR spectrum, typically between 7.0 and 8.5 ppm.

Key Predicted Spectral Features:

  • H-5 Proton: This proton is expected to appear as a doublet. It is coupled to the adjacent H-6 proton. The electron-withdrawing effects of the bromine at position 4 and the chlorine at position 7 will likely shift this proton downfield.

  • H-6 Proton: This proton will also appear as a doublet due to coupling with the H-5 proton. Its chemical shift will be influenced by the neighboring substituents.

  • Amino Protons (-NH₂): The two protons of the primary amine group at position 2 are expected to appear as a broad singlet. The chemical shift of this signal can be variable and is dependent on the solvent, concentration, and temperature. It is often observed in the range of 5.0-8.0 ppm and can exchange with deuterium when D₂O is added to the NMR sample.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-57.20 - 7.60Doublet (d)8.0 - 9.0 (ortho-coupling)
H-67.00 - 7.40Doublet (d)8.0 - 9.0 (ortho-coupling)
-NH₂5.00 - 8.00Broad Singlet (br s)N/A

Acquiring High-Quality ¹H NMR Data: A Step-by-Step Protocol

The reliability of spectral interpretation is intrinsically linked to the quality of the acquired data. The following protocol outlines the key steps for obtaining a high-resolution ¹H NMR spectrum of 4-bromo-7-chloro-1,3-benzothiazol-2-amine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing A Weigh ~5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Transfer to a clean NMR tube B->C D Insert sample into the spectrometer C->D E Lock, tune, and shim the instrument D->E F Acquire a standard ¹H NMR spectrum E->F G Optimize acquisition parameters (e.g., number of scans) F->G H Perform D₂O exchange experiment (optional) F->H I Apply Fourier transform G->I H->I J Phase and baseline correct the spectrum I->J K Integrate signals and reference to TMS (0 ppm) J->K analytical_synergy center 4-bromo-7-chloro-1,3-benzothiazol-2-amine Structural Elucidation HNMR ¹H NMR center->HNMR Proton Environment CNMR ¹³C NMR center->CNMR Carbon Skeleton MS Mass Spectrometry center->MS Molecular Weight & Fragmentation IR IR Spectroscopy center->IR Functional Groups

A-Scientist's-Guide-to-Navigating-Structure-Activity-Relationships:-A-Comparative-Analysis-of-4-Bromo-7-Chloro-vs-4,7-Dichloro-1,3-Benzothiazol-2-Amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its rigid bicyclic system provides a versatile framework for designing molecules that can interact with various biological targets, from kinases involved in cancer signaling to enzymes essential for bacterial survival.[2][3] Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of this scaffold, and even subtle modifications, such as the substitution of one halogen for another, can profoundly impact a compound's physicochemical properties and biological efficacy.[4][5]

The-Fundamental-Difference:-Bromine-vs-Chlorine

The core distinction between the two molecules lies in the substitution at the 4-position of the benzothiazole ring: a bromine atom versus a chlorine atom. This seemingly minor change introduces variations in several key physicochemical parameters that can influence biological activity.

Table 1: Predicted Physicochemical Property Comparison

Property4-Bromo-7-chloro-1,3-benzothiazol-2-amine4,7-Dichloro-1,3-benzothiazol-2-amineRationale for Difference
Molecular Weight ~294.5 g/mol ~249.1 g/mol Bromine is significantly heavier than chlorine.
Electronegativity (Pauling Scale) Br: 2.96Cl: 3.16Chlorine is more electronegative, leading to a stronger inductive electron-withdrawing effect.[6]
Van der Waals Radius Br: 1.85 ÅCl: 1.75 ÅBromine is larger than chlorine, which can affect steric interactions with a target protein.
Lipophilicity (Predicted LogP) HigherLowerGenerally, replacing chlorine with bromine increases lipophilicity, which can affect cell permeability and off-target effects.
Halogen Bonding Potential StrongerWeakerBromine is a better halogen bond donor than chlorine, which could lead to stronger interactions with electron-donating residues (e.g., carbonyls, hydroxyls) in a protein binding pocket.

These differences in size, electronegativity, and lipophilicity are critical, as they dictate how each molecule will orient itself within a protein's binding site and its ability to cross cellular membranes. The stronger inductive effect of chlorine deactivates the aromatic ring towards electrophilic substitution more than bromine.[7][8] However, both halogens can also donate electron density to the ring through resonance.[9] The balance of these inductive and resonance effects can subtly alter the electronic properties of the entire molecule.[9]

Synthesis-of-Dihalo-1,3-Benzothiazol-2-Amines:-A-General-Approach

The synthesis of 2-aminobenzothiazoles is a well-established process in organic chemistry. A common and effective method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine, which acts as a cyclizing agent.[10]

Experimental Protocol: General Synthesis

  • Starting Material Selection: To synthesize the 4,7-dichloro analog, one would start with 2,5-dichloroaniline. For the 4-bromo-7-chloro analog, the corresponding 2-bromo-5-chloroaniline would be required.

  • Reaction Setup: The selected aniline (1 equivalent) and potassium thiocyanate (1 equivalent) are dissolved in a suitable solvent, typically glacial acetic acid.[10] The mixture is cooled in an ice bath to maintain a temperature below 10°C.

  • Bromination and Cyclization: A solution of bromine (1 equivalent) in glacial acetic acid is added dropwise to the cooled mixture.[10] The dropwise addition is crucial to control the reaction temperature and prevent unwanted side reactions.

  • Reaction Progression: After the addition is complete, the reaction is stirred for several hours, allowing the cyclization to proceed.[10]

  • Isolation: The resulting product, often a hydrochloride salt, precipitates out of the solution and can be collected by filtration.

  • Neutralization and Purification: The salt is then dissolved in hot water and neutralized with an aqueous ammonia solution to yield the free base.[10] The solid product is collected, washed with water, and can be further purified by recrystallization to afford the desired N-substituted-1,3-benzothiazol-2-amine.[10]

Caption: General workflow for the synthesis of dihalo-1,3-benzothiazol-2-amines.

Biological-Activity-Showdown:-A-Hypothetical-Kinase-Inhibition-Scenario

Given that the 2-aminobenzothiazole scaffold is a frequent component of kinase inhibitors, we can hypothesize how the bromo- and chloro-analogs might perform differently in a kinase inhibition assay.[2][11] Kinases are a large family of enzymes that play a central role in cellular signaling by transferring a phosphate group from ATP to a substrate protein.[12]

Structure-Activity Relationship (SAR) Considerations

The choice between bromine and chlorine can influence kinase inhibitory activity in several ways:

  • Steric Complementarity: The larger size of bromine might provide a better fit in a larger hydrophobic pocket of the kinase's ATP binding site. Conversely, it could also lead to steric clashes that reduce affinity.

  • Halogen Bonding: The ATP binding site of many kinases contains backbone carbonyls that can act as halogen bond acceptors. The stronger halogen bonding capability of bromine could lead to a more potent inhibitory effect if this interaction is geometrically favorable.

  • Lipophilicity and Permeability: The higher predicted lipophilicity of the bromo-analog might enhance its ability to cross the cell membrane and reach an intracellular kinase target. However, excessive lipophilicity can also lead to poor solubility and non-specific binding.

SAR_Logic cluster_physchem Physicochemical Properties cluster_bio_impact Potential Biological Impact Start Compare Analogs: 4-Br-7-Cl vs 4,7-diCl Size Size (Br > Cl) Start->Size Lipophilicity Lipophilicity (LogP) (Br > Cl) Start->Lipophilicity HalogenBond Halogen Bond Strength (Br > Cl) Start->HalogenBond Sterics Steric Fit in Binding Pocket Size->Sterics Permeability Cell Membrane Permeability Lipophilicity->Permeability Binding Binding Affinity (e.g., to Kinase) HalogenBond->Binding Sterics->Binding Outcome Differential Biological Activity (e.g., IC50 Value) Permeability->Outcome Binding->Outcome

Caption: Logic diagram illustrating the impact of halogen substitution on biological activity.

Experimental-Validation:-In-Vitro-Kinase-Inhibition-Assay

To definitively determine which analog is a more potent inhibitor of a specific kinase, a direct, quantitative comparison is necessary. An in vitro kinase assay is the most direct method for this.[11] The following is a representative protocol for a luminescence-based kinase assay, which measures the amount of ADP produced as a proxy for kinase activity.

Protocol: Luminescence-Based Kinase Assay

  • Reagent Preparation:

    • Prepare a stock solution of the kinase of interest in a suitable kinase assay buffer.

    • Prepare stock solutions of the peptide substrate and ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.

    • Prepare serial dilutions of the test compounds (4-bromo-7-chloro- and 4,7-dichloro-1,3-benzothiazol-2-amine) in DMSO, and then dilute further into the kinase assay buffer.

  • Assay Plate Setup:

    • In a 384-well plate, add the test compounds at various concentrations.[12]

    • Include "no kinase" wells for background correction and "no inhibitor" (DMSO vehicle) wells for a positive control (100% kinase activity).[12]

  • Kinase Reaction:

    • Add the kinase enzyme to all wells except the "no kinase" controls.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells.[12]

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined period (e.g., 60 minutes).[13]

  • ADP Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding a commercially available ADP detection reagent (e.g., ADP-Glo™). This reagent depletes the remaining ATP and then converts the ADP generated by the kinase back into a detectable signal (luminescence).

    • Incubate the plate as per the detection reagent manufacturer's instructions (e.g., 40 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Read the luminescence signal on a plate reader.

    • Subtract the background ("no kinase") signal from all other readings.

    • Normalize the data to the "no inhibitor" control (set to 100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Conclusion

While both 4-bromo-7-chloro-1,3-benzothiazol-2-amine and its 4,7-dichloro analog belong to a privileged class of chemical scaffolds, the substitution of bromine for chlorine at the 4-position introduces subtle yet significant changes in their physicochemical properties. These differences in size, lipophilicity, and halogen bonding potential are likely to translate into different biological activities. The bromo-analog may offer advantages in terms of halogen bonding interactions and membrane permeability, while the chloro-analog presents a smaller steric profile.[14][15] Ultimately, the principles and SAR considerations discussed in this guide provide a rational basis for hypothesis generation, but only direct experimental testing, as outlined in the provided kinase assay protocol, can definitively establish the superior analog for a given biological target.

References

  • Cao, F., Kinthada, R., Boehm, T., D'Cunha, N., Leus, I. V., Orth, C., Zgurskaya, H. I., & Walker, J. K. (2023). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters, 89, 129301. [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. [Link]

  • Martens, S. Lab. (2023). In vitro kinase assay. protocols.io. [Link]

  • Protocols.io. (n.d.). In vitro kinase assay. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). Chlorination vs. Bromination: A Deep Dive Into Halogenation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 29). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]

  • PubMed. (2023, June 1). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Retrieved from [Link]

  • YouTube. (2022, June 21). Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 27). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Stack Exchange Chemistry. (2014, September 25). The role of halogens in electrophilic aromatic substitution. Retrieved from [Link]

  • Kłys, S., Sadowska, B., Różalska, S., & Podsędek, A. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5489. [Link]

  • Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. Retrieved from [Link]

  • QualiChem, Inc. (2021, August 20). Oxidizing Biocides: Chlorine vs Bromine. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link]

  • Nehra, B., Kumar, R., & Singh, J. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of the Iranian Chemical Society, 20(10), 2245-2287. [Link]

  • ResearchGate. (2000, January). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]

  • Gaponova, A. S., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568. [Link]

  • PubMed. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1364407. [Link]

  • Bîcu, E., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10928. [Link]

  • Royal Society of Chemistry. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]

Sources

Advanced Purity Analysis of Benzothiazole Scaffolds: HPLC Method Development & Orthogonal Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzothiazole derivatives are privileged scaffolds in drug discovery, serving as the core structure for antitumor, antimicrobial, and neuroprotective agents (e.g., Riluzole, Ethoxzolamide). However, their chemical nature—specifically the basic nitrogen (


) and planar aromatic system—presents distinct chromatographic challenges. Standard C18 methods often fail to resolve regioisomers (e.g., 5- vs. 6-substituted variants) and suffer from peak tailing due to silanol interactions.

This guide moves beyond generic "universal" gradients. We compare traditional alkyl-bonded phases against phenyl-hexyl chemistries and establish a self-validating purity protocol combining UHPLC with quantitative NMR (qNMR).

Part 1: The Scientific Challenge

Why Standard Methods Fail

In synthesis, benzothiazoles are often formed via the condensation of 2-aminothiophenols with carboxylic acids or aldehydes. This pathway frequently generates:

  • Regioisomers: Substituents at the 5- and 6-positions possess nearly identical lipophilicity (

    
    ), making separation based solely on hydrophobic interaction (C18) difficult.
    
  • Peak Tailing: The thiazole nitrogen is a weak base. On older or non-endcapped silica, this nitrogen interacts with acidic residual silanols, causing severe tailing (

    
    ).
    
  • Synthetic Byproducts: Unreacted 2-aminothiophenol (oxidatively unstable) can form disulfide dimers that co-elute with the product.

Part 2: Comparative Methodology

Scenario: Separation of Isomeric Benzothiazoles

Objective: Resolve a mixture of 6-methylbenzothiazole (Target) and 5-methylbenzothiazole (Impurity), along with the starting material.

Comparison:

  • Method A (Traditional): C18 Column, Acetonitrile/Water (0.1% Formic Acid).

  • Method B (Optimized): Phenyl-Hexyl Column, Methanol/Water (10mM Ammonium Formate, pH 3.0).

Experimental Data Summary
ParameterMethod A: Standard C18Method B: Phenyl-Hexyl (Recommended)
Separation Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Selectivity (

) for Isomers
1.02 (Co-elution/Shoulder)1.15 (Baseline Resolution)
Tailing Factor (

)
1.6 (Silanol interaction)1.1 (Suppressed by buffer/phase)
Resolution (

)
0.8 (Fail)> 2.5 (Pass)
Mobile Phase Solvent Acetonitrile (Suppresses

)
Methanol (Promotes

)

Senior Scientist Insight: The failure of Method A is not due to column efficiency but selectivity . Acetonitrile is a


-electron rich solvent that competes with the stationary phase for interaction with the benzothiazole ring. Method B utilizes Methanol (protic, less 

-interaction) and a Phenyl-Hexyl phase. The Phenyl-Hexyl ligand engages in "stacking" interactions with the benzothiazole core. Because the electron density differs slightly between the 5- and 6-positions, the

retention mechanism can distinguish them where hydrophobicity cannot.

Part 3: Optimized Experimental Protocol

System: UHPLC (Agilent 1290 or Waters H-Class equivalent) Detection: UV-Vis (254 nm) & ESI-MS (Positive Mode)

Step 1: Stationary Phase Selection

Recommended Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl.

  • Dimensions: 2.1 x 100 mm, 1.7 µm (UHPLC) or 2.5 µm (Core-shell).

  • Why: The "Hexyl" linker provides flexibility for the phenyl ring to orient itself for optimal overlap with the analyte.

Step 2: Mobile Phase Preparation[1]
  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Function: Low pH ensures the basic nitrogen is fully protonated (preventing secondary silanol interactions) and ionizes the molecule for MS detection.

  • Solvent B: 100% Methanol (LC-MS grade).

    • Function: Promotes

      
       selectivity better than Acetonitrile.
      
Step 3: Gradient Program
Time (min)% Solvent BFlow Rate (mL/min)
0.0050.4
1.0050.4
8.00950.4
10.00950.4
10.1050.4
13.0050.4
Step 4: System Suitability Testing (SST)

Before running samples, inject a mixture of the target compound and its closest eluting isomer (if available) or the starting material.

  • Requirement: Resolution (

    
    ) > 1.5 between all critical pairs.
    
  • Requirement: Tailing Factor (

    
    ) < 1.3 for the main peak.
    

Part 4: Orthogonal Validation (qNMR)

HPLC-UV purity is "relative" because it assumes all components have equal extinction coefficients. For novel benzothiazole building blocks, this is rarely true.

The Protocol:

  • Technique:

    
    H-qNMR (Quantitative NMR).[1]
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (non-hygroscopic, distinct singlet at

    
     6.1 ppm).
    
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular weight,
    
    
    =Weight.[2]

Application: Use qNMR to determine the Relative Response Factor (RRF) of major impurities detected in HPLC.[3] If an impurity represents 5% by UV area but qNMR shows it is 10% by mass, you must apply a correction factor to your HPLC integration method.

Part 5: Decision Logic & Visualization

Diagram 1: Method Development Workflow

This workflow illustrates the iterative process of selecting the correct parameters for benzothiazole separation.

MethodDevelopment Start Start: Benzothiazole Sample CheckBasic Is analyte basic? Start->CheckBasic SelectpH Set pH < 3.0 (Ammonium Formate) CheckBasic->SelectpH Yes (prevent tailing) CheckIsomers Regioisomers present? SelectpH->CheckIsomers ColC18 C18 Column (General Purpose) CheckIsomers->ColC18 No ColPhenyl Phenyl-Hexyl Column (Pi-Pi Selectivity) CheckIsomers->ColPhenyl Yes (Critical) Solvent Select Solvent B ColC18->Solvent ColPhenyl->Solvent MeOH Methanol (Enhances Pi-Pi) Solvent->MeOH Preferred for Selectivity ACN Acetonitrile (Speed/Efficiency) Solvent->ACN Standard Validation Validate (SST) Rs > 1.5 MeOH->Validation ACN->Validation

Caption: Decision logic for selecting stationary and mobile phases based on analyte chemistry.

Diagram 2: Purity Assessment Loop

This diagram demonstrates how to combine HPLC and qNMR for absolute purity determination.

PurityLoop Sample Crude Benzothiazole HPLC UHPLC-UV/MS Analysis Sample->HPLC Profile Impurity Profile Detected? HPLC->Profile Final Final Purity Certificate HPLC->Final Isolate Isolate/Synthesize Impurity Profile->Isolate Major Impurity > 0.1% Profile->Final No Impurities (>99%) qNMR qNMR Analysis (Internal Standard) Isolate->qNMR RRF Calculate RRF (UV Response vs Mass) qNMR->RRF RRF->HPLC Correct Area %

Caption: Orthogonal workflow integrating qNMR to correct HPLC UV-response bias.

References

  • Waters Knowledge Base. (2025). Differences between CSH C18 and CSH Phenyl-Hexyl chemistries.[4] Retrieved from

  • Chromatography Online. (2024). Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases.[4][5] Retrieved from

  • LabCompare. (2021). How to Prevent Tailing Peaks in HPLC. Retrieved from

  • Enovatia. (2024). Advantages of Quantitative NMR (qNMR) for Determination of Relative Response Factors.[3] Retrieved from

  • Phenomenex. (2025).[6] How to Reduce Peak Tailing in HPLC? Retrieved from

Sources

Comparative Guide: Distinctive IR Bands for 2-Amino-4-Bromo-7-Chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the distinctive infrared (IR) spectral characteristics of 2-amino-4-bromo-7-chlorobenzothiazole , a critical intermediate in the synthesis of heterocyclic azo dyes and pharmacological agents.

This analysis compares the target compound against its non-halogenated and mono-halogenated analogs to provide a definitive identification framework.

Executive Summary

2-amino-4-bromo-7-chlorobenzothiazole is a polysubstituted heterocyclic scaffold.[1] Its IR spectrum is characterized by a complex "fingerprint" region due to the presence of two distinct halogens (Br, Cl) on the benzenoid ring.

Primary Identification Challenge: Distinguishing the 4,7-disubstituted pattern from the more common 6-substituted isomers (e.g., 2-amino-6-chlorobenzothiazole). Solution: Focus on the Out-of-Plane (OOP) bending vibrations of the aromatic C-H bonds and the specific shifts in the C-X (Carbon-Halogen) stretching region.

Spectral Fingerprint Analysis[2][3][4][5][6][7]

The following table contrasts the target compound with its closest structural analogs. Data is synthesized from high-resolution FTIR studies of halogenated benzothiazoles [1, 2].

Table 1: Comparative IR Band Assignment (cm⁻¹)
Vibrational ModeTarget: 4-Br-7-Cl-Benzothiazole Analog A: 2-Aminobenzothiazole Analog B: 2-Amino-6-Chlorobenzothiazole Diagnostic Value
NH₂ Stretching 3440 (asym), 3310 (sym)3420, 32803430, 3300Low (Generic to primary amines)
C=N Stretching 1605 - 1595 1640 - 16101620 - 1600Medium (Shifted by C4-Br steric/electronic effect)
Aromatic C=C 1550, 14601590, 14801570, 1470Low (Skeletal vibrations)
C-Cl Stretching 740 - 720 N/A760 - 740High (7-position Cl is distinct from 6-position)
C-Br Stretching 680 - 640 N/AN/ACritical (Unique identifier)
C-H OOP Bending 830 - 810 (2 adj.[1][2] H)750 (4 adj. H)815, 870 (Isolated H)Definitive (Confirms 4,7-substitution)
Key Distinctive Features
A. The "Ortho-Coupling" Marker (830–810 cm⁻¹)

The 4-bromo-7-chloro substitution pattern leaves only two protons on the benzene ring: H5 and H6 .

  • These protons are adjacent (ortho to each other).

  • Spectral Result: A strong, sharp band in the 830–810 cm⁻¹ region.

  • Differentiation: 6-substituted analogs possess isolated protons (H4 and H7 are separated), often showing a band near 870–880 cm⁻¹ (isolated H) which is absent in the 4,7-disubstituted target [3].

B. The C4-Bromo Shift

The bromine atom at position 4 is sterically crowded, adjacent to the endocyclic nitrogen (N3).

  • Effect: This proximity often perturbs the C=N stretching vibration , shifting it to a lower frequency (~1600 cm⁻¹) compared to the unsubstituted parent (~1640 cm⁻¹) due to the "ortho effect" and mass dampening [4].

Structural Visualization & Vibrational Logic

The following diagram maps the specific vibrational focal points on the molecule.

IR_Analysis cluster_molecule 2-amino-4-bromo-7-chlorobenzothiazole Structure C2 C2 N3 N3 C2->N3 NH2 NH2 Group (3440/3310 cm⁻¹) C2->NH2 C4 C4 N3->C4 C5 C5 C4->C5 Br Br (Pos 4) (680-640 cm⁻¹) C4->Br C6 C6 C5->C6 H_Ortho H5-H6 Coupling (830-810 cm⁻¹) C5->H_Ortho C7 C7 C6->C7 C6->H_Ortho S1 S1 C7->S1 Cl Cl (Pos 7) (740-720 cm⁻¹) C7->Cl S1->C2 Validation Validation Step: Check for absence of 870 cm⁻¹ (Isolated H) H_Ortho->Validation Confirms substitution pattern

Figure 1: Vibrational map highlighting the critical diagnostic bands for identifying the 4-bromo-7-chloro substitution pattern.

Experimental Protocol: High-Fidelity Acquisition

To resolve the subtle halogen bands in the fingerprint region (< 800 cm⁻¹), the KBr Pellet Method is superior to standard ATR (Attenuated Total Reflectance) because ATR crystals (like Diamond/ZnSe) often absorb or have reduced sensitivity below 600 cm⁻¹.

Protocol: KBr Pellet Transmission Mode

Objective: Obtain a high-resolution spectrum with maximum signal-to-noise ratio in the 400–1000 cm⁻¹ region.

  • Sample Preparation:

    • Dry the 2-amino-4-bromo-7-chlorobenzothiazole sample in a vacuum desiccator for 2 hours to remove surface moisture (which obscures the NH₂ region).

    • Mix 1.5 mg of sample with 150 mg of spectroscopic-grade KBr (Potassium Bromide).

    • Why: A 1:100 ratio prevents detector saturation and peak broadening.

  • Grinding:

    • Grind the mixture in an agate mortar for 3–5 minutes until a fine, uniform powder is achieved.

    • Critical: Particle size must be smaller than the IR wavelength (< 2 µm) to minimize scattering (Christiansen effect).

  • Pellet Pressing:

    • Place powder in a 13mm die set.

    • Apply 8–10 tons of pressure under vacuum for 2 minutes.

    • Check: The resulting pellet should be transparent/glassy. If cloudy, moisture is present or grinding was insufficient.

  • Acquisition:

    • Range: 4000–400 cm⁻¹.[3][4]

    • Resolution: 2 cm⁻¹ (essential to resolve the C-Cl vs C-Br bands).

    • Scans: 32 or 64 scans to average out noise.

References

  • Synthesis and Characterization of Halogenated Benzothiazoles

    • Title: Synthesis and antimicrobial activity of some 2-substituted aminobenzothiazoles.[1][5][6][7][8][9]

    • Source: ResearchGate.[3]

    • URL:[Link]

  • Vibrational Assignment of Benzothiazole Derivatives

    • Title: Vibrational, nuclear magnetic resonance and electronic spectra of 2-amino-6-fluorobenzothiazole.
    • Source: ResearchGate.[3]

    • URL:[Link]

  • Solid-Phase Synthesis Protocols

    • Title: Solid-Phase Synthesis of 2-Aminobenzothiazoles.[2][7]

    • Source: N
    • URL:[Link]

  • General IR Interpretation Guides

    • Title: Table of Characteristic IR Absorptions.
    • Source: University of Chemistry and Technology, Prague.
    • URL:[Link]

Sources

Safety Operating Guide

Technical Guide: Safety & Logistics for 4-Bromo-7-chloro-1,3-benzothiazol-2-amine

[1]

CAS Number: 1427383-32-1 Molecular Formula: C₇H₄BrClN₂S Molecular Weight: 263.54 g/mol Physical State: Solid (typically off-white to pale yellow powder)[1]

Part 1: Hazard Mechanism & Risk Assessment

Why specific precautions are required.

To select the correct PPE, we must first understand the molecular behavior of the compound.[1] This molecule features a benzothiazole core substituted with both bromine and chlorine halogens, plus a primary amine group.[1]

  • Aminobenzothiazole Core: Aromatic amines are known sensitizers and irritants.[1] The 2-amino position increases the basicity slightly, making it reactive toward mucous membranes (eyes/lungs) where moisture exists, potentially forming caustic ammonium salts in situ.[1]

  • Halogenation (Br/Cl): The presence of heavy halogens increases lipophilicity.[1] This enhances skin absorption rates compared to non-halogenated analogs, meaning systemic toxicity via dermal exposure is a credible risk.[1]

  • Dust Potential: As a high-molecular-weight solid, it likely forms fine particulates that can remain airborne.[1] Inhalation is the primary route of acute exposure.[1]

Core Hazard Classifications (Inferred & Analogous)
  • Acute Toxicity (Oral/Inhalation): Category 3/4 (Harmful/Toxic).[1]

  • Skin/Eye Irritation: Category 2 (Severe Irritant).[1]

  • STOT-SE: Category 3 (Respiratory Tract Irritation).[1]

Part 2: Personal Protective Equipment (PPE) Matrix

The "Self-Validating" Safety System.

Do not rely on single-layer protection.[1] This protocol uses a Redundancy-Based Approach to prevent exposure during synthesis or handling.[1]

Respiratory Protection
  • Routine Handling (< 1g): Work inside a certified chemical fume hood.[1] No respirator required if sash is at proper height.[1]

  • Bulk Handling (> 1g) or Outside Hood:

    • Minimum: N95 filtering facepiece (blocks 95% of non-oil particulates).[1]

    • Recommended: Half-face respirator with P100 cartridges (magenta).[1] The P100 filter is essential because the fine powder can behave like a vapor-phase aerosol during transfer.[1]

Hand Protection (Glove Permeation Logic)

Standard latex gloves are insufficient for halogenated aromatics due to poor chemical resistance.[1]

  • Primary Layer: Nitrile Rubber (0.11 mm / 4 mil) .[1] Provides tactile sensitivity.[1]

  • Secondary Layer (Double-Gloving): Required for procedures >15 minutes.[1]

    • Why? Halogenated compounds can permeate thin nitrile in <30 minutes.[1] The second layer acts as a breakthrough indicator and barrier.[1]

  • Glove Removal: Use the "beak method" (pulling one glove off inside the other) to ensure the contaminated outer surface never touches skin.[1]

Eye & Face Protection[1][2]
  • Standard: Chemical Safety Goggles (indirect venting).[1]

    • Critical Distinction: Safety glasses with side shields are not acceptable.[1] Fine amine powders can drift around side shields and react with eye moisture to cause chemical burns.[1]

  • High Risk (Milling/Grinding): Add a Face Shield over goggles to protect the neck and face from dust clouds.[1]

Body Protection
  • Standard: Cotton lab coat (buttoned to neck).[1]

  • Bulk/Spill Cleanup: Tyvek® Coveralls (Series 400 or equivalent).[1]

    • Reasoning: Cotton absorbs chemicals.[1] Tyvek repels dust and prevents the "wicking" of toxic powders onto street clothes.[1]

Part 3: Operational Logistics & Handling Protocol

Workflow Visualization

The following diagram illustrates the decision logic for handling this compound safely.

SafetyWorkflowStartStart: Handling 4-bromo-7-chloro-1,3-benzothiazol-2-amineQuantCheckQuantity AssessmentStart->QuantCheckSmallScale< 1 gram (R&D)QuantCheck->SmallScaleLargeScale> 1 gram (Bulk/Stock)QuantCheck->LargeScaleEngineeringEngineering Control:Fume Hood (Sash < 18 inches)SmallScale->EngineeringLargeScale->EngineeringPPE_SmallPPE: Nitrile Gloves + Goggles + Lab CoatEngineering->PPE_SmallRoutinePPE_LargePPE: Double Nitrile + P100 Respirator + Tyvek SleevesEngineering->PPE_LargeHigh Exposure RiskWeighingWeighing Protocol:Use Anti-Static Balance BoatDissolutionDissolution Step:Add Solvent SLOWLY (Exotherm Risk)Weighing->DissolutionPPE_Small->WeighingPPE_Large->WeighingWasteDisposal:Halogenated Organic Waste StreamDissolution->Waste

Figure 1: Operational decision matrix for handling halogenated aminobenzothiazoles.

Step-by-Step Handling Procedure
  • Preparation :

    • Verify fume hood flow (face velocity 80–100 fpm).[1]

    • Place a disposable absorbent pad (benchkote) in the work area to capture minor spills.[1]

    • Static Control: Use an anti-static gun or wipes on weighing boats.[1] Halogenated powders are prone to static charge and can "jump" during weighing, leading to inhalation risk.[1]

  • Weighing & Transfer :

    • Do not use a spatula to "flick" powder.[1] Use a micro-scoop.[1]

    • Keep the receiving vessel (flask/vial) as close to the stock container as possible.[1]

    • Technique: Cap the stock container immediately after removing the aliquot.[1] Do not leave it open while weighing.[1]

  • Solubilization :

    • Solvent Choice: Soluble in DMSO, DMF, and warm Ethanol.[1]

    • Caution: When dissolving in acid (e.g., for salt formation), the reaction is exothermic.[1] Add acid dropwise to a cooled solution of the amine.[1]

  • Incompatibility Check :

    • Avoid: Strong oxidizing agents (peroxides, permanganates) and acid chlorides (unless intended for reaction).[1]

    • Reaction Risk: Reaction with strong oxidizers can release toxic halogenated vapors (Br₂/Cl₂ gas).[1]

Part 4: Disposal & Emergency Response[1]

Waste Disposal Plan

Proper segregation is critical due to the halogen content (Br, Cl).[1]

Waste CategorySpecificationProtocol
Solid Waste Contaminated gloves, paper, weighing boatsDouble-bag in clear polyethylene bags.[1] Label as "Toxic Solid - Halogenated".[1]
Liquid Waste Mother liquors, reaction mixturesHalogenated Organic Waste .[1] Do NOT mix with non-halogenated solvents (e.g., pure acetone/ethanol) if your facility separates them, as halogenated disposal is significantly more expensive and requires different incineration parameters.[1]
Aqueous Waste Quenched reaction layersCheck pH. If acidic/basic, neutralize to pH 6-8.[1] If it contains extracted organics, treat as Aqueous Toxic Waste .
Spill Response (Dry Powder)
  • Evacuate the immediate area if the spill is >5g and outside a hood.[1]

  • PPE Upgrade: Don a P100 respirator and double gloves.[1]

  • Containment: Do not dry sweep (creates dust).[1]

    • Method: Cover the spill with a wet paper towel (dampened with ethanol or water) to suppress dust.[1]

    • Cleanup: Scoop the damp material into a waste jar.[1] Wipe the surface 3x with soap and water to remove amine residues.[1]

References

  • National Center for Biotechnology Information (PubChem). 4-Bromo-1,3-benzothiazol-2-amine (CID 2049888) - Analogous Hazard Data. [Link][1]

  • Massachusetts Institute of Technology (MIT) EHS. Guidelines for Handling Halogenated Solvents and Compounds. [Link][1]

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